![molecular formula C8H15Cl2N3 B2514565 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2138111-29-0](/img/structure/B2514565.png)
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
“2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1197227-04-5 . It has a molecular weight of 187.67 . The IUPAC name for this compound is 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3.ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;/h3,5,7H,1-2,4,6,9H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .
Scientific Research Applications
Anti-Tubercular Activity
Antifibrotic Therapies
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;;/h3,5,7H,1-2,4,6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRNWVSYFATBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride |
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